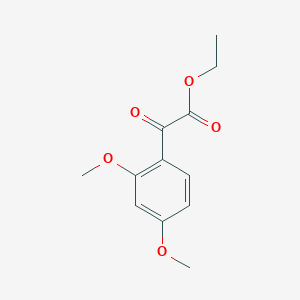

Ethyl 2,4-dimethoxybenzoylformate

Description

Contextual Significance of α-Keto Esters in Synthetic Organic Chemistry

Alpha-keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester. This arrangement of functional groups makes them highly versatile and valuable synthons in modern organic chemistry.

Their significance stems from several key aspects:

Precursors to Biologically Important Molecules: α-keto esters serve as immediate precursors for the synthesis of other crucial organic compounds, such as α-hydroxy acids and α-amino acids, which are fundamental building blocks of many biologically and medicinally important molecules. nih.gov

Versatile Synthetic Intermediates: The reactivity of the dual carbonyl groups allows α-keto esters to participate in a wide array of chemical transformations. They are employed as key starting materials in the synthesis of various heterocyclic compounds. nih.govnih.gov Their unique 1,2-dicarbonyl system allows for diverse reaction modes, including 1,4-addition reactions at the carbon-carbon double bond and 1,2-addition reactions at the carbonyl group in unsaturated variants. nih.gov

Diverse Synthetic Methodologies: Numerous methods have been developed for the synthesis of α-keto esters. These include the oxidation of α-hydroxy acids, the reaction of aryl diazoacetates with water, and the copper-catalyzed aerobic oxidative esterification of acetophenones. organic-chemistry.orgorganic-chemistry.org More direct approaches involve the use of readily available reagents like ethyl chlorooxoacetate in transition metal-catalyzed C-H acylation reactions. nih.gov

The following table provides an overview of common synthetic routes to α-keto esters:

| Reaction Type | Starting Materials | Catalyst/Reagent | Significance |

| Oxidation of α-Hydroxy Acids | α-Hydroxy Acids | Nitroxyl radical catalysts (e.g., AZADO) with O₂ | Chemoselective oxidation under mild conditions. organic-chemistry.org |

| Oxidative Esterification | Acetophenones, Alcohols | Copper catalysts with O₂ | Provides a broad range of α-ketoesters in good yields. organic-chemistry.org |

| Reaction of Diazo Compounds | Aryl Diazoacetates, Water | Dirhodium Acetate | High yields of aryl α-keto esters. organic-chemistry.org |

| C-H Acylation | 2-Aryloxypyridines, Ethyl Chlorooxoacetate | Platinum catalysts | Efficient, oxidant-free, and additive-free method. nih.gov |

Importance of Dimethoxyaromatic Scaffolds in Advanced Materials and Fine Chemicals

A "scaffold" in chemistry refers to the core structure of a molecule. The dimethoxyaromatic scaffold, a benzene (B151609) ring substituted with two methoxy (B1213986) groups, is a prevalent feature in a wide range of functional molecules.

The importance of this scaffold is highlighted by:

Prevalence in Bioactive Molecules: The dimethoxyaromatic motif is found in numerous natural products and synthetic compounds with significant biological activity. The substitution pattern of the methoxy groups on the aromatic ring can profoundly influence the molecule's properties and interactions with biological targets.

Modulation of Physicochemical Properties: The methoxy groups are electron-donating, which can influence the reactivity and electronic properties of the aromatic ring. This can be strategically used to fine-tune the characteristics of a molecule, such as its solubility, lipophilicity, and metabolic stability.

Versatility in Synthesis: Aromatic compounds with dimethoxy substitution, like 2,4-dimethoxybenzaldehyde (B23906), are common starting materials in multi-component reactions, such as the Biginelli reaction, to produce complex heterocyclic structures. mdpi.com The presence of these groups can direct further chemical modifications on the aromatic ring. The concept of scaffold diversity is crucial in drug discovery, and utilizing varied scaffolds like dimethoxyaromatics allows for the exploration of new chemical space. nih.govnih.gov

Historical Context of Benzoylformate Derivatives in Chemical Synthesis

Benzoylformate derivatives, which share the core structure of a phenyl group attached to a glyoxylate (B1226380), have a history of application in various fields of chemical synthesis, most notably in polymer chemistry.

Key historical and ongoing applications include:

Photoinitiators in Polymerization: A significant use of benzoylformate derivatives is as photoinitiators for the free-radical curing of polymers. researchgate.net Upon exposure to light, these molecules can generate reactive radical species that initiate the polymerization process. For instance, Methyl benzoylformate (MBF) has been identified as a photoinitiator with low cellular toxicity. nih.gov

Development of Novel Photoinitiators: Research has led to the development of more complex benzoylformate derivatives to improve efficiency and properties. For example, bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentyl-phosphinoxid is a commercially available photoinitiator that incorporates the dimethoxybenzoyl structure. google.com

Synthesis of Biologically Active Compounds: Derivatives of ethyl benzoylformate, such as ethyl 2,4-dioxo-4-arylbutanoates, have been synthesized and evaluated for their potential as kinase inhibitors in cancer research. ut.ac.ir This demonstrates the ongoing exploration of benzoylformate derivatives as scaffolds for medicinal chemistry applications. The study of the photochemical behavior of related aromatic compounds continues to be an active area of research. researchgate.netresearchgate.net

The combination of the versatile α-keto ester functionality with the electronically rich and synthetically useful dimethoxyaromatic scaffold makes Ethyl 2,4-dimethoxybenzoylformate a compound of considerable interest for contemporary research and development in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,4-dimethoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-4-17-12(14)11(13)9-6-5-8(15-2)7-10(9)16-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWOADUTYQMXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563179 | |

| Record name | Ethyl (2,4-dimethoxyphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6592-19-4 | |

| Record name | Ethyl (2,4-dimethoxyphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2,4 Dimethoxybenzoylformate

Established Synthetic Pathways and Precursor Chemistry

Traditional methods for synthesizing Ethyl 2,4-dimethoxybenzoylformate rely on well-established organic reactions, primarily starting from either benzoic acid or benzaldehyde (B42025) derivatives.

A primary and straightforward route to this compound involves the use of 2,4-dimethoxybenzoic acid as a precursor. This process typically proceeds in two steps. First, the carboxylic acid is converted into a more reactive derivative, most commonly an acid chloride. The synthesis of the key intermediate, 2,4-dimethoxybenzoyl chloride, can be accomplished by treating 2,4-dimethoxybenzoic acid with a chlorinating agent like thionyl chloride. This method is analogous to the preparation of similar acid chlorides, such as 3,4-dimethoxybenzoyl chloride, which is formed by reacting veratric acid with thionyl chloride in benzene (B151609), often with a pyridine (B92270) catalyst, to achieve a high yield.

Once the 2,4-dimethoxybenzoyl chloride is formed, it can be subjected to further reactions. While direct conversion to the desired ethyl benzoylformate is complex, this acid chloride is a versatile intermediate for various chemical syntheses. lookchem.com

Another established pathway to create the 2,4-dimethoxybenzoyl structure is through the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181). researchgate.netchegg.com This electrophilic aromatic substitution reaction uses a Lewis acid catalyst, such as aluminum chloride, or a Brønsted acid like polyphosphoric acid (PPA), to acylate the electron-rich aromatic ring. chegg.comresearchgate.net PPA is often preferred as it can effect acylation without causing the cleavage of the aryl-alkyl ether bonds, a common side reaction with catalysts like aluminum chloride. researchgate.net

An alternative synthetic strategy begins with 2,4-dimethoxybenzaldehyde (B23906). One of the common reactions involving benzaldehydes is the Knoevenagel condensation. chemrxiv.org In a typical procedure, 2,4-dimethoxybenzaldehyde is reacted with an active methylene (B1212753) compound, such as ethyl cyanoacetate, in the presence of a basic catalyst like piperidine. This yields a 2-methoxyethyl phenylcyanoacrylate derivative. chemrxiv.org While this specific product is not the target compound, the reaction demonstrates a key method for functionalizing the aldehyde group.

Further transformations would be required to convert the resulting α,β-unsaturated ester into the desired α-keto ester, this compound. Another approach involves the Biginelli reaction, where 2,4-dimethoxybenzaldehyde can react with ethyl acetoacetate (B1235776) and urea (B33335) under acidic conditions to form dihydropyrimidinone derivatives. mdpi.com The initial step of this reaction pathway is often an aldol (B89426) condensation between the aldehyde and ethyl acetoacetate, highlighting another route for C-C bond formation at the carbonyl carbon. mdpi.com

Carbonylation reactions offer a powerful method for introducing the carbonyl group necessary for α-keto ester synthesis. Palladium-catalyzed carbonylation of aryl halides, such as a hypothetical 2,4-dimethoxy-1-halobenzene, using carbon monoxide at atmospheric pressure can produce various carbonyl compounds. organic-chemistry.org This methodology allows for the synthesis of alkyl esters directly from aryl chlorides under relatively mild conditions. organic-chemistry.org The process typically employs a palladium catalyst like Pd(OAc)₂, a ligand, and a base. organic-chemistry.org

This strategy can be extended to the synthesis of α-keto esters. For example, the carbonylation of alkenes and alkynes can produce carboxylic acid derivatives. youtube.com While direct α-carbonylation of a benzyl (B1604629) derivative is a complex, multi-step process, related palladium-catalyzed reactions provide a framework for constructing the ethyl benzoylformate moiety. youtube.comorganic-chemistry.org

Modern and Sustainable Synthesis Approaches

Recent advancements in chemical synthesis have focused on developing more efficient and environmentally friendly methods. These include the use of novel catalysts and adherence to the principles of green chemistry.

The efficiency of many synthetic routes to benzoylformate derivatives is significantly enhanced by catalysts. In Friedel-Crafts acylations, traditional Lewis acids like AlCl₃ are effective but generate significant waste. researchgate.net Modern approaches utilize solid acid catalysts, such as cationic exchange resins (e.g., Amberlyst-15) or zeolites, which offer advantages like easier separation from the reaction mixture and potential for reuse. researchgate.net These solid acids have shown superior activity in the acylation of dimethoxybenzene derivatives. researchgate.net

For carbonylation reactions, palladium catalysts are central. organic-chemistry.org Research has focused on developing highly active catalyst systems that can operate under milder conditions, such as atmospheric pressure of carbon monoxide, which enhances the safety and scalability of the process. organic-chemistry.org The choice of ligand is crucial for the success of these catalytic carbonylations. organic-chemistry.org For instance, the synthesis of ethyl 2-methoxybenzoylformate has been achieved using a rhodium-based catalyst system. chemicalbook.com

The application of green chemistry principles aims to reduce the environmental impact of chemical manufacturing. nih.gov A key focus is the replacement of hazardous solvents and reagents with more benign alternatives. For instance, solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are considered greener alternatives to traditional solvents. nih.gov

In the context of esterification, traditional methods might use solvents like benzene. Green approaches would seek to replace such solvents with less toxic options. Furthermore, the use of heterogeneous catalysts, as mentioned previously, aligns with green chemistry principles by simplifying product purification and reducing waste. google.com The development of catalytic processes that operate at lower temperatures and with higher atom economy are central goals. For example, a green synthesis process for a pyran carboxylate derivative utilizes a heterogeneous sulfonic acid resin catalyst, which can be recovered and reused, and the process is designed to minimize pollutant emission. google.com

Scalability and Efficiency Considerations in Synthetic Route Development

One of the primary challenges in scaling up chemical syntheses is maintaining reaction efficiency and yield. For instance, in processes analogous to the synthesis of other valuable esters, low efficiency and yield can be significant hurdles in conventional batch reactors. The study of reaction kinetics and the development of kinetic models are crucial for understanding the underlying reaction mechanisms and identifying potential bottlenecks. By elucidating the kinetic characteristics of a reaction, such as the cyclopropanation process used in the synthesis of ethyl chrysanthemate, a raw material for various pesticides, researchers can devise strategies to enhance productivity.

The optimization of reaction conditions is another critical factor. This can involve adjusting parameters such as temperature, pressure, catalyst loading, and reaction time. For example, in some catalytic reactions, a lower reaction temperature over a longer duration can lead to a higher yield. The use of micro-flow platforms for kinetic studies allows for precise control over these parameters and can provide valuable data for process optimization.

The choice of synthetic pathway also has significant implications for scalability. For instance, a potential route to this compound could involve the use of 2,4-dimethoxybenzaldehyde as a starting material. In related syntheses, such as the Biginelli reaction to produce dihydropyrimidinone derivatives, the reaction of 2,4-dimethoxybenzaldehyde with other reagents can yield multiple products. mdpi.com The separation of the desired product from byproducts can be a significant challenge at scale, often requiring extensive purification steps like column chromatography, which may not be economically feasible for large-scale production. mdpi.com In one documented instance of a Biginelli reaction involving 2,4-dimethoxybenzaldehyde, the desired main product was obtained in a 15.6% yield, while a side product was formed in a 28.6% yield, highlighting the importance of reaction selectivity in achieving an efficient process. mdpi.com

Furthermore, the development of a scalable synthesis must consider the atom economy of the chosen route, minimizing waste and maximizing the incorporation of starting material atoms into the final product. The cost and availability of raw materials and reagents are also paramount for the commercial viability of any synthetic process.

To illustrate the impact of process parameters on yield, consider the following hypothetical data based on analogous esterification reactions:

| Parameter | Value 1 | Value 2 | Resulting Yield (%) |

| Temperature (°C) | 60 | 70 | 51.6 |

| Temperature (°C) | 70 | 60 | 49.4 |

| Reaction Time (h) | 3 | 5 | Increase |

| Catalyst Loading (mol%) | 0.5 | 1.0 | Increase |

This interactive table demonstrates how adjustments in reaction temperature can influence the final product yield in a hypothetical esterification process, based on trends observed in similar chemical transformations.

Ultimately, the development of a scalable and efficient synthesis for this compound requires a multi-faceted approach that integrates reaction engineering, kinetic analysis, and process optimization to ensure a high-yielding, cost-effective, and environmentally responsible manufacturing process.

Chemical Reactivity and Transformation Mechanisms of Ethyl 2,4 Dimethoxybenzoylformate

Reactions Involving the α-Keto Ester Functionality

The α-keto ester group is the most reactive site of the molecule, susceptible to a variety of transformations typical of 1,2-dicarbonyl compounds.

Nucleophilic Additions to the Carbonyl Group

The adjacent ketone and ester carbonyl groups in ethyl 2,4-dimethoxybenzoylformate make the α-keto carbon highly electrophilic and susceptible to attack by nucleophiles. libretexts.org These reactions typically proceed via the formation of a tetrahedral intermediate. libretexts.org The nature of the nucleophile and the reaction conditions determine the final product.

Common nucleophilic addition reactions for α-keto esters include:

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the ketonic carbonyl is a fundamental method for forming new carbon-carbon bonds. This reaction leads to the formation of tertiary alcohols after an acidic workup. youtube.com

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds readily add to the keto group, providing another route to tertiary alcohols.

Cyanide Addition: The addition of a cyanide ion (from sources like HCN or KCN) to the ketone forms a cyanohydrin. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Hydride Reduction: As will be discussed in more detail in section 3.1.3, hydride reagents act as nucleophiles to deliver a hydride ion to the carbonyl carbon. youtube.com

A notable variation is the cross-benzoin addition, where a nucleophilic acyl anion equivalent, generated from an aldehyde, adds to the α-keto ester. nih.gov This reaction, often catalyzed by N-heterocyclic carbenes (NHCs), can be used to synthesize α-hydroxy ketones. nih.gov The chemoselectivity of these reactions is high due to the increased electrophilicity of the α-keto ester compared to other carbonyl species that might be present. nih.gov

Condensation Reactions and Enolate Chemistry

While this compound itself lacks α-hydrogens on the benzoyl side and therefore cannot directly form an enolate at that position, its ester moiety has α-hydrogens that can potentially participate in condensation reactions. However, the most significant condensation reactions involving this compound are those where it acts as the electrophilic partner.

The Claisen condensation, a cornerstone of ester chemistry, typically involves the reaction of two ester molecules, with one forming an enolate to attack the other. libretexts.orgyoutube.com A "crossed" Claisen condensation can occur between two different esters. libretexts.org In the context of this compound, it would most likely react with an enolate generated from another ester or a ketone.

For instance, in a reaction with a ketone in the presence of an alkoxide base, the ketone would be deprotonated to form an enolate. aklectures.com This enolate would then act as a nucleophile, attacking the ketonic carbonyl of the this compound. aklectures.com The subsequent collapse of the tetrahedral intermediate would displace the ethoxide, leading to a β-dicarbonyl compound. aklectures.com

The Dieckmann condensation is an intramolecular version of the Claisen condensation, forming a cyclic β-keto ester from a diester. libretexts.org This specific reaction is not applicable to this compound itself but illustrates the general reactivity patterns of esters in condensation reactions.

Furthermore, α-keto esters can undergo condensation with olefins in thermal reactions, and with carboxylic acids in deoxygenative condensations catalyzed by phosphines. acs.orgacs.org

Reductions and Oxidations at the α-Keto Position

The reduction of the α-keto group in α-keto esters is a well-established transformation, leading to the corresponding α-hydroxy esters, which are valuable chiral building blocks and find applications in various industries. abap.co.in

Several methods exist for the chemoselective reduction of the α-keto group, leaving the ester functionality intact:

Hydride-Based Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used. youtube.com However, controlling the selectivity can be challenging. Milder, more selective reagents are often preferred.

Catalytic Hydrogenation: This method employs a metal catalyst (e.g., platinum, palladium, or ruthenium) and hydrogen gas to reduce the ketone.

Biocatalytic Reductions: The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or other microorganisms like Candida parapsilosis, offers a green and often highly enantioselective route to α-hydroxy esters. abap.co.innih.gov These enzymatic reductions typically yield alcohols with high optical purity. abap.co.innih.govresearchgate.net

Hydride-Free Reducing Agents: A notable development is the use of rongalite (sodium hydroxymethanesulfinate) for the chemoselective reduction of α-keto esters. acs.org This method proceeds via a radical mechanism and is compatible with other reducible functional groups. acs.org

The following table summarizes some common reducing agents and their characteristics for the reduction of α-keto esters:

| Reducing Agent/System | Characteristics | Product |

| Sodium Borohydride (NaBH₄) | Common hydride reagent. youtube.com | α-Hydroxy Ester |

| Baker's Yeast | Biocatalytic, often enantioselective. nih.gov | Chiral α-Hydroxy Ester |

| Rongalite | Hydride-free, radical mechanism, chemoselective. acs.org | α-Hydroxy Ester |

| Catalytic Hydrogenation | Uses H₂ and a metal catalyst. | α-Hydroxy Ester |

Oxidation of the α-keto ester is less common but can be achieved under specific conditions, potentially leading to cleavage of the carbon-carbon bond between the carbonyls.

Reactivity of the Aromatic Ring System

The 2,4-dimethoxybenzene core of the molecule is highly activated towards electrophilic attack due to the strong electron-donating nature of the two methoxy (B1213986) groups.

Electrophilic Aromatic Substitutions (EAS) on the Dimethoxybenzene Core

The methoxy groups are ortho, para-directing and strongly activating. umkc.edu In 1,4-dimethoxybenzene, this leads to substitution at the positions ortho to the methoxy groups. umkc.eduyoutube.com For this compound, the situation is more complex due to the presence of the deactivating benzoylformate group at the 1-position. The directing effects of the substituents must be considered collectively.

The two methoxy groups at positions 2 and 4 strongly activate the ring. The benzoylformate group at position 1 is deactivating and meta-directing. The positions on the ring are:

Position 3: Ortho to the C2-methoxy and meta to the C4-methoxy and the C1-substituent.

Position 5: Ortho to the C4-methoxy and meta to the C2-methoxy and para to the C1-substituent.

Position 6: Ortho to the C1-substituent and the C2-methoxy, and meta to the C4-methoxy.

Considering the powerful activating and directing effects of the methoxy groups, electrophilic substitution is most likely to occur at the positions most strongly activated by them and least sterically hindered. Position 5 is activated by both methoxy groups (ortho to one, para to the other, relative to the carbonyl group) and is generally the most favored site for electrophilic attack in 2,4-disubstituted systems with activating groups. Position 3 is also activated but may be slightly less favored. Position 6 is sterically hindered by the adjacent benzoylformate group.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid. Studies on similar reactive compounds like 1,3-dimethoxybenzene (B93181) show that nitration can be very rapid. rsc.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ in the presence of a Lewis acid or N-bromosuccinimide.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). umkc.edu Due to the high reactivity of the dimethoxybenzene ring, polysubstitution can be an issue. mnstate.edu The reaction can sometimes be performed under milder conditions, for example, using a tertiary alcohol and a protic acid like sulfuric acid. youtube.commnstate.edu

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This reaction is generally less prone to polysubstitution than alkylation.

Side-Chain Modifications and Functional Group Interconversions

The functional groups within the side chain of this compound can be interconverted to create new derivatives.

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (2,4-dimethoxybenzoylformic acid) under either acidic or basic conditions.

Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, benzyl) by reaction with a different alcohol in the presence of an acid or base catalyst.

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction is often facilitated by first converting the ester to the more reactive acyl chloride.

Decarbonylation: Under certain conditions, often involving transition metal catalysts, the α-keto ester could potentially undergo decarbonylation, losing a molecule of carbon monoxide.

Modifications can also be made to the methoxy groups, although this is less common and requires harsher conditions:

Ether Cleavage: The methyl ethers can be cleaved to form hydroxyl groups using strong reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).

These transformations highlight the versatility of this compound as a starting material for the synthesis of a wide range of more complex molecules.

Lack of Specific Research Data on the

Despite extensive searches utilizing various chemical and academic databases, no dedicated studies detailing the selective reactions of this specific compound were identified. The existing body of scientific literature focuses on broader categories of related compounds, such as α-keto esters and substituted benzoylformates in general, without providing specific data or in-depth analysis for this compound.

Consequently, it is not possible to provide a detailed, evidence-based article on the "Chemo- and Regioselectivity in Complex Transformations" of this compound as requested. The absence of published research in this specific area means that there are no established findings, reaction examples, or data tables to populate the outlined sections.

General principles of chemical reactivity for the functional groups present in this compound—namely an α-ketoester and a dimethoxy-substituted benzene (B151609) ring—can be inferred from organic chemistry fundamentals. The electrophilic keto-carbon is susceptible to nucleophilic attack, and the ester can undergo hydrolysis or transesterification. The electron-donating methoxy groups on the aromatic ring would likely influence its reactivity in electrophilic aromatic substitution reactions. However, without specific experimental data, any discussion on the chemo- and regioselectivity of this particular molecule in complex transformations would be purely speculative and would not meet the required standards of scientific accuracy.

Researchers seeking to understand the reactivity of this compound would need to conduct novel experimental investigations to elucidate its behavior in various chemical transformations and to determine the factors governing its selectivity.

Derivatization Strategies and Analogue Synthesis Based on Ethyl 2,4 Dimethoxybenzoylformate

Preparation of Novel α-Amino Esters and Derivatives

The α-ketoester moiety of ethyl 2,4-dimethoxybenzoylformate is a prime target for transformations into α-amino esters, which are fundamental building blocks for peptides and other biologically active molecules. While direct reductive amination of this compound is a conceivable route, other established methodologies for α-amino ester synthesis can be applied to its derivatives or analogues.

One general approach involves the use of glycine (B1666218) templates, such as ethyl nitroacetate (B1208598). This method typically starts with the condensation of an aryl aldehyde with ethyl nitroacetate to form an ethyl 3-aryl-2-nitroacrylate intermediate. Subsequent reduction of the nitro group and the double bond furnishes the desired α-amino ester. Although this pathway does not directly utilize this compound as the starting material, it represents a viable strategy for creating α-amino esters with a similar substitution pattern on the aromatic ring.

Another widely used method for generating α-amino esters is based on the derivatization of diethyl malonate. This process can involve a Knoevenagel condensation of diethyl malonate with an appropriate aldehyde, followed by reduction of the resulting alkylidenemalonate. An alternative involves the formation of an α-hydroxyimino ester intermediate, which is then reduced to the α-amino ester. These classical approaches offer a high degree of flexibility for introducing various substituents.

Furthermore, three-component reactions involving organozinc reagents, amines, and ethyl glyoxylate (B1226380) provide a direct route to α-amino esters. This methodology could be adapted for the synthesis of analogues bearing the 2,4-dimethoxyphenyl moiety. The synthesis of N-benzoyl amino esters and their corresponding acids has also been reported through coupling reactions involving benzoic acid derivatives and amino esters, or by N-acylation of amino acids.

Accessing Diverse Heterocyclic Systems

The dicarbonyl functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through condensation reactions with dinucleophiles.

A prominent example is the synthesis of quinoxaline (B1680401) derivatives. The reaction of α-ketoesters with o-phenylenediamines is a well-established method for constructing the quinoxaline ring system. In this reaction, the two carbonyl groups of the ketoester react with the two amino groups of the phenylenediamine to form the heterocyclic core. This approach can be applied to this compound to produce ethyl 3-(2,4-dimethoxyphenyl)quinoxaline-2-carboxylate. These quinoxaline-2-carboxylate derivatives are of interest for their potential biological activities.

The Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea, offers another pathway to heterocyclic systems. wikipedia.org While the classical Biginelli reaction utilizes an aldehyde, related reactions can employ α-ketoesters. For instance, a side product identified as ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been synthesized from 2,4-dimethoxybenzaldehyde (B23906) (a precursor to the title compound), ethyl acetoacetate (B1235776), and urea. researchgate.net This suggests that this compound or its derivatives could participate in similar multicomponent reactions to afford functionalized pyrimidine-based heterocycles. wikipedia.orgresearchgate.net

Furthermore, the Pictet-Spengler reaction, which traditionally involves the condensation of a β-arylethylamine with an aldehyde or ketone, has been successfully extended to include α-ketoesters as the carbonyl source. eurekalert.orgacs.orgacs.orgresearchgate.netyoutube.com This reaction provides an efficient route to tetrahydro-β-carboline derivatives, which are core structures in many natural products and pharmaceutically active compounds. eurekalert.orgacs.orgacs.orgresearchgate.netyoutube.com The use of chiral catalysts can render this reaction enantioselective, affording chiral tetrasubstituted carbon centers. eurekalert.orgacs.orgacs.org By employing a tryptamine (B22526) derivative and this compound in a Pictet-Spengler reaction, it is possible to access novel and complex polycyclic indole (B1671886) alkaloids. eurekalert.orgacs.orgacs.orgresearchgate.net

Synthesis of Polyfunctionalized Organic Molecules

The inherent reactivity of its functional groups allows this compound to serve as a starting point for the synthesis of molecules with multiple functional groups. The keto and ester groups can be independently or concertedly transformed, and the aromatic ring can be further substituted.

The reduction of the keto group to a hydroxyl group would yield an α-hydroxyester, a valuable chiral building block. Subsequent reactions at the ester and hydroxyl functionalities can introduce further diversity. For instance, the hydroxyl group can be acylated or alkylated, while the ester can be hydrolyzed, amidated, or reduced.

The aromatic ring, being activated by two methoxy (B1213986) groups, is susceptible to electrophilic aromatic substitution reactions. This allows for the introduction of additional substituents, such as nitro, halogen, or acyl groups, at the positions ortho and para to the activating methoxy groups. These newly introduced functional groups can then be subjected to further chemical transformations, leading to a wide range of polyfunctionalized aromatic compounds.

Multicomponent reactions, such as the Biginelli and Pictet-Spengler reactions mentioned previously, are particularly powerful for the rapid construction of complex and polyfunctionalized molecules from simple precursors in a single step. wikipedia.orgeurekalert.orgacs.orgacs.orgresearchgate.netyoutube.com For example, the product of a Pictet-Spengler reaction between this compound and a tryptamine would contain a tetrahydro-β-carboline core, an ester group, and the dimethoxyphenyl moiety, all of which can be further functionalized.

Structural Modifications of the Aromatic Moiety

The 2,4-dimethoxybenzoyl moiety of the title compound can be chemically modified to generate analogues with different substitution patterns on the aromatic ring. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

The electron-donating methoxy groups strongly activate the aromatic ring towards electrophilic substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can be expected to proceed under relatively mild conditions. The directing effects of the existing substituents will govern the position of the incoming electrophile.

Applications of Ethyl 2,4 Dimethoxybenzoylformate in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Multistep Syntheses

The strategic placement of functional groups in ethyl 2,4-dimethoxybenzoylformate allows for its incorporation into complex molecular architectures through sequential reactions. While its direct use in the total synthesis of natural products is not extensively documented, the 2,4-dimethoxyphenyl motif is a key component in the modular synthesis of diverse natural product-like macrocycles. In one such approach, a building block containing a 2,4-dimethoxyphenyl group was utilized in a modular strategy to create a library of 17 different macrocyclic scaffolds with ring sizes ranging from 12 to 20 atoms. researchgate.net This highlights the utility of the 2,4-dimethoxybenzoyl structural unit in generating molecular diversity for applications such as drug discovery. researchgate.net

The fundamental reactivity of the ethyl benzoylformate core makes it a foundational starting material in organic synthesis. orgsyn.org The α-ketoester moiety can undergo a variety of transformations, including reductions, additions to the carbonyl groups, and reactions at the ester functionality. These reactions allow for the stepwise construction of more complex molecules, where the benzoylformate unit serves as a key intermediate.

Table 1: Examples of Multistep Syntheses Involving Benzoylformate-Related Structures

| Starting Material/Building Block | Synthetic Strategy | Resulting Molecular Scaffold |

| Building block with 2,4-dimethoxyphenyl group | Modular synthesis involving iterative coupling and macrocyclization | Diverse natural product-like macrocycles |

| Ethyl benzoylformate | Esterification of benzoylformic acid | Core intermediate for further functionalization |

| Ethyl 3-dimethylamino-2-(1H-benzimidazol-2-yl)acrylate | Multi-step synthesis including reductive amination and transamination | Ethyl N-functionalized α-amino benzimidazole (B57391) acrylate (B77674) derivatives |

Role as a Precursor for Biologically Relevant Scaffolds

The reactivity of the dicarbonyl unit in this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds, many of which are recognized as important pharmacophores.

One of the most well-established applications of α-ketoesters like ethyl benzoylformate is in the synthesis of quinoxalines. Quinoxaline (B1680401) derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The classical method for synthesizing quinoxalines involves the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. In this context, this compound can react with substituted o-phenylenediamines to produce a variety of functionalized quinoxaline derivatives. This reaction is often catalyzed by acids and can be carried out under mild conditions, making it an efficient method for accessing these biologically important scaffolds.

Table 2: Synthesis of Biologically Relevant Scaffolds from Benzoylformate Derivatives

| Reactant 1 | Reactant 2 | Product Scaffold | Biological Relevance |

| This compound | o-Phenylenediamine | 2-(2,4-dimethoxyphenyl)quinoxaline | Core of various bioactive compounds |

| Ethyl benzoylformate derivative | Substituted o-phenylenediamine | Functionalized quinoxalines | Antimicrobial, anticancer, antiviral agents |

Employment in Catalytic Cycles and Ligand Design

The use of this compound in the design of ligands for metal-catalyzed reactions or as a key component in synthetic catalytic cycles is not widely reported in the scientific literature. However, the broader class of benzoylformate compounds is a substrate for the thiamin diphosphate (B83284) (ThDP)-dependent enzyme, benzoylformate decarboxylase (BFDC). nih.govnih.gov This enzyme catalyzes the non-oxidative decarboxylation of benzoylformate to produce benzaldehyde (B42025) and carbon dioxide. nih.gov

Studies on BFDC have utilized analogs of benzoylformate, such as methyl benzoylphosphonate, to probe the enzymatic reaction mechanism. nih.gov These studies have provided detailed insights into the formation of intermediates and the role of the ThDP cofactor in the catalytic cycle of the enzyme. nih.govnih.gov While this represents a biological catalytic cycle, the principles of substrate recognition and transformation by the enzyme could potentially inform the design of synthetic catalysts for similar reactions.

The potential for the carbonyl groups in this compound to coordinate with metal centers suggests a theoretical application in ligand design, though practical examples are not prevalent.

Applications in Materials Chemistry Precursor Synthesis

A significant application of benzoylformate derivatives is in the field of polymer chemistry, specifically as photoinitiators for polymerization reactions. Methyl benzoylformate and its derivatives are known to function as Norrish Type I photoinitiators. acs.org Upon exposure to UV light, these molecules undergo cleavage of the C-C bond between the two carbonyl groups, generating two radical species: a benzoyl radical and a methoxycarbonyl radical. These radicals can then initiate the polymerization of monomers, such as acrylates. acs.org

This property is highly valuable in applications requiring rapid curing of coatings, inks, and adhesives, as well as in 3D printing technologies like stereolithography. It is expected that this compound would exhibit similar photoinitiating capabilities, with the dimethoxy substituents potentially influencing the light absorption properties and the efficiency of radical generation. The use of such photoinitiators allows for the spatial and temporal control of the polymerization process, which is crucial for creating well-defined polymeric materials and patterned surfaces.

Table 3: Application of Benzoylformate Derivatives in Materials Chemistry

| Compound Family | Application | Mechanism |

| Methyl benzoylformate derivatives | Photoinitiators for free-radical polymerization | Norrish Type I cleavage upon UV exposure to generate initiating radicals |

| This compound (projected) | Photoinitiator for UV curing and 3D printing | Similar to methyl benzoylformate, with potential modulation of properties by substituents |

Mechanistic Investigations of Reactions Involving Ethyl 2,4 Dimethoxybenzoylformate

Elucidation of Reaction Pathways using Kinetic and Spectroscopic Methods

The initial step in understanding a chemical reaction is to elucidate its pathway. This involves identifying intermediates, transition states, and the sequence of bond-making and bond-breaking events. A combination of kinetic studies and spectroscopic analysis is often employed for this purpose.

Spectroscopic methods are indispensable for identifying the structures of reactants, intermediates, and products. In the context of reactions involving aromatic carbonyl compounds, techniques like Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRESIMS) are commonly used. For example, in the Biginelli reaction involving a related compound, 2,4-dimethoxybenzaldehyde (B23906), the molecular structure of the resulting product was established using FTIR, HRESIMS, 1D, and 2D NMR. mdpi.com A proposed reaction pathway for this reaction suggests an initial aldol (B89426) condensation to form a γ,δ-unsaturated dicarbonyl intermediate. mdpi.com

Table 1: Spectroscopic Methods in Reaction Pathway Elucidation

| Spectroscopic Technique | Information Obtained |

| FTIR Spectroscopy | Identification of functional groups (e.g., C=O, C-O, aromatic rings) and monitoring their transformation during the reaction. |

| NMR Spectroscopy (¹H, ¹³C, 2D) | Detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule. |

| Mass Spectrometry (HRESIMS) | Precise molecular weight determination, aiding in the confirmation of elemental composition. |

Transition State Analysis and Reaction Coordinate Studies

Transition state theory provides a framework for understanding the energetics of a reaction. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying transition states and reaction coordinates.

While specific computational studies on ethyl 2,4-dimethoxybenzoylformate are scarce, research on similar molecules illustrates the approach. For example, DFT studies on the Arbuzov reaction of ethyl halides have shown that the reaction proceeds in two stages, with the second stage being the rate-limiting step. chemrxiv.org Such studies can also reveal the influence of solvent on the reaction profile, with polar solvents often accelerating the process by stabilizing intermediates and lowering transition state barriers. chemrxiv.org In another example, computational analysis of cycloaddition reactions has been used to understand reactivity and selectivity by examining the distortion and interaction energies at the transition state. nih.gov

The reaction coordinate connects the reactants, transition state, and products, providing a complete energy profile of the reaction. By mapping this coordinate, chemists can gain a deeper understanding of the molecular changes that occur during a transformation.

Role of Catalysis in Modulating Reaction Mechanisms

Catalysts play a pivotal role in chemical synthesis by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. The mechanism of a catalyzed reaction is often different from that of the uncatalyzed reaction.

In reactions involving compounds structurally related to this compound, various catalysts have been employed. For instance, in the Biginelli reaction with 2,4-dimethoxybenzaldehyde, p-toluenesulfonic acid (PTSA) is used as a catalyst. mdpi.com The amount of catalyst can influence the formation of side products, suggesting that the catalyst may be involved in multiple competing reaction pathways. mdpi.com In some proposed mechanisms, the catalyst facilitates a one-step multicomponent reaction. mdpi.com

The choice of catalyst can significantly impact the reaction outcome. Different catalysts can lead to different products or stereochemical outcomes by stabilizing specific transition states.

Stereochemical Outcomes and Chiral Induction Studies

Many organic reactions can produce stereoisomers, and controlling the stereochemical outcome is a major focus of modern synthetic chemistry. When a reaction creates a new chiral center, it can result in a racemic mixture of enantiomers or, through the use of a chiral catalyst or auxiliary, can favor the formation of one enantiomer over the other (chiral induction).

While specific studies on the stereochemical outcomes of reactions with this compound are not widely reported, the principles of stereocontrol are broadly applicable. For instance, in cycloaddition reactions, the stereoselectivity (e.g., endo/exo) can be predicted and explained by analyzing the transition state geometries and non-covalent interactions. nih.gov Computational studies can be employed to understand the origins of diastereoselectivity and enantioselectivity in the presence of chiral organocatalysts. nih.gov The steric and electronic properties of the substituents on the reactants and the catalyst are key factors in determining the stereochemical course of a reaction.

Computational and Theoretical Studies of Ethyl 2,4 Dimethoxybenzoylformate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of Ethyl 2,4-dimethoxybenzoylformate. DFT studies on structurally similar compounds, such as methyl benzoylformate derivatives, have been used to explore their photolysis mechanisms by calculating triplet bond dissociation energy (BDE) and triplet energy (ET) acs.org. For this compound, DFT calculations at a level like B3LYP/6-311+G would be employed to determine its optimized molecular geometry and electronic properties nih.gov.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in related aromatic esters, the HOMO is often located on the substituted aromatic ring, while the LUMO may be centered on the ester group, indicating the regions of electron donation and acceptance mdpi.com.

Furthermore, DFT can be used to calculate reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index, which provide a quantitative measure of the molecule's reactivity. These parameters are valuable for predicting how this compound might interact with other reagents.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its interactions with other molecules, such as solvents or biological macromolecules.

In a typical MD simulation, the molecule's atoms are treated as classical particles, and their motions are governed by a force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) acs.org. The simulations can reveal the preferred conformations of the molecule by analyzing the torsional angles, particularly around the flexible ester linkage and the methoxy (B1213986) groups. Studies on other aromatic esters have shown that torsional barriers can be influenced by the surrounding environment, with higher barriers often observed in the condensed phase compared to the gas phase aip.org.

MD simulations can also be used to understand the intermolecular organization in the liquid or solid state. By analyzing radial distribution functions, one can determine how molecules of this compound pack together and identify important intermolecular forces, such as dipole-dipole interactions and van der Waals forces, that govern its bulk properties acs.org. This information is crucial for understanding physical properties like melting point, boiling point, and solubility.

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational methods can predict various spectroscopic signatures of this compound, which can then be validated against experimental measurements. This synergy between theory and experiment is crucial for structural elucidation and characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. The calculated IR spectrum will show characteristic peaks for the carbonyl (C=O) stretch of the ketone and ester groups, typically in the range of 1660–1770 cm⁻¹ libretexts.orglibretexts.org. The C-O stretches of the ether and ester groups, as well as the aromatic C-H and C=C vibrations, can also be predicted. Comparing the calculated frequencies with an experimental IR spectrum helps in assigning the observed bands to specific vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method mdpi.com. The predicted chemical shifts for the aromatic protons, the ethyl group protons, and the methoxy group protons can be compared to experimental NMR data to confirm the molecular structure. For aldehydes and ketones, protons on carbons adjacent to the carbonyl group typically appear in the 2.0-2.5 ppm range in ¹H NMR spectra libretexts.orglibretexts.org. The carbonyl carbons in ¹³C NMR are highly deshielded and appear in the 190-215 ppm region libretexts.org.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For an aromatic ketone like this compound, one would expect to see absorptions corresponding to π→π* and n→π* transitions. The calculated maximum absorption wavelengths (λmax) can be compared with experimental spectra to understand the electronic structure of the molecule.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Technique | Predicted Value | Experimental Value | Key Assignment |

|---|---|---|---|

| IR (cm⁻¹) | 1725, 1680 | 1728, 1685 | C=O stretch (ester, ketone) |

| ¹H NMR (ppm) | 7.8, 6.5, 4.3, 3.9, 1.4 | 7.7, 6.6, 4.4, 3.9, 1.4 | Aromatic, -OCH₂-, -OCH₃, -CH₃ |

| ¹³C NMR (ppm) | 192, 165 | 190, 164 | C=O (ketone, ester) |

In Silico Screening and Design of New Derivatives

The structure of this compound can serve as a scaffold for the in silico design of new derivatives with tailored properties. Computational screening methods allow for the rapid evaluation of large libraries of virtual compounds, saving time and resources compared to experimental synthesis and testing nih.gov.

One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. If a particular biological activity or property is known for a series of related compounds, a QSAR model can be built to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with that activity researchgate.net. This model can then be used to predict the activity of newly designed derivatives of this compound.

Molecular docking is another powerful in silico technique, particularly in drug discovery. If a target protein is identified, the binding affinity and mode of interaction of designed derivatives can be predicted by docking them into the protein's active site researchgate.net. This can help in designing molecules with improved potency and selectivity.

Based on these computational approaches, new derivatives of this compound could be designed by modifying its structure, for example, by introducing different substituents on the aromatic ring or changing the ester group. The predicted properties of these new molecules can then be used to prioritize the most promising candidates for synthesis and experimental evaluation.

Advanced Spectroscopic and Structural Elucidation Studies of Ethyl 2,4 Dimethoxybenzoylformate and Its Derivatives

High-Resolution NMR Spectroscopy (1D and 2D techniques)

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For Ethyl 2,4-dimethoxybenzoylformate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques would provide a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and dimethoxybenzoyl moieties. The ethyl group would present as a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), likely in the upfield region of the spectrum. The aromatic region would show signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would appear as a set of coupled multiplets. The chemical shifts of the two methoxy (B1213986) groups (-OCH₃) would likely appear as sharp singlets in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Key expected signals include those for the carbonyl carbons of the ester and ketone groups, which would be the most downfield-shifted. The aromatic carbons would appear in the typical range of 110-160 ppm, with the carbons attached to the oxygen atoms of the methoxy groups showing higher chemical shifts. The carbons of the ethyl group and the methoxy groups would be found in the more upfield region of the spectrum.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the ethyl group and the coupling patterns of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the direct assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbons, such as the carbonyl carbons and the aromatic carbons bonded to the methoxy groups and the benzoylformate side chain. For instance, correlations would be expected between the methoxy protons and their attached aromatic carbons, as well as the adjacent carbons.

A comparative analysis with the reported data for a similar compound, ethyl 2,6-dimethoxybenzoate, shows a characteristic signal for the ester carbonyl at 166.7 ppm in the ¹³C NMR spectrum. mdpi.com The methylene and methyl protons of the ethyl group appear at 4.40 and 1.38 ppm, respectively, in the ¹H NMR spectrum. mdpi.com For this compound, similar chemical shifts would be anticipated, with variations arising from the different substitution pattern on the aromatic ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| -OCH₂CH₃ | ~4.3 | ~62 | Quartet |

| -OCH₂CH₃ | ~1.3 | ~14 | Triplet |

| Ar-H | ~6.5 - 7.8 | ~98 - 165 | Multiplets |

| 2-OCH₃ | ~3.9 | ~56 | Singlet |

| 4-OCH₃ | ~3.8 | ~55 | Singlet |

| C=O (ester) | - | ~165 | - |

| C=O (keto) | - | ~185 | - |

| Aromatic C | - | ~98, 105, 110, 135, 160, 165 | - |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. The molecular weight of this compound is 238.24 g/mol . riekemetals.com

In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at m/z 238. The fragmentation of this molecular ion would provide valuable structural information. Key expected fragmentation pathways include:

Loss of the ethoxy radical (-•OCH₂CH₃): This would result in a fragment ion at m/z 193, corresponding to the [M - 45]⁺ ion, which would be the stable 2,4-dimethoxybenzoyl cation.

Loss of an ethyl radical (-•CH₂CH₃): Cleavage of the ethyl group would lead to a fragment at m/z 209 ([M - 29]⁺).

Cleavage of the C-C bond between the carbonyls: This could lead to the formation of a 2,4-dimethoxybenzoyl cation at m/z 165.

McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen could potentially occur.

Loss of methoxy radicals (-•OCH₃): Sequential loss of the two methoxy groups could lead to fragments at m/z 207 ([M - 31]⁺) and m/z 176 ([M - 31 - 31]⁺).

The relative abundance of these fragment ions would depend on their stability. The 2,4-dimethoxybenzoyl cation at m/z 165 is expected to be a prominent peak due to its resonance stabilization.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 238 | [C₁₂H₁₄O₅]⁺ (Molecular Ion) | - |

| 209 | [C₁₀H₉O₅]⁺ | •CH₂CH₃ |

| 193 | [C₁₀H₉O₄]⁺ | •OCH₂CH₃ |

| 165 | [C₉H₉O₃]⁺ | •COOCH₂CH₃ |

| 135 | [C₈H₇O₂]⁺ | •COOCH₂CH₃, •CO |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A key feature would be the C=O stretching vibrations. Due to the presence of two carbonyl groups (ester and ketone), two distinct strong absorption bands would be expected in the region of 1680-1750 cm⁻¹. The ester C=O stretch typically appears at a higher frequency (around 1730-1750 cm⁻¹) than the α-keto C=O stretch, which is conjugated with the aromatic ring (around 1680-1700 cm⁻¹). For the related compound, ethyl 2,6-dimethoxybenzoate, the ester C=O stretch is reported at 1729 cm⁻¹. mdpi.com Other expected significant absorptions include:

C-O stretching vibrations for the ester and ether linkages in the 1000-1300 cm⁻¹ region.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Sp² C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹.

Sp³ C-H stretching vibrations of the ethyl and methoxy groups just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different, and it is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic ring would be expected to show strong signals. The C=O stretching vibrations would also be visible, although their intensities might differ from the IR spectrum. The symmetric C-O-C stretching of the methoxy groups and the skeletal vibrations of the benzene ring would also be prominent.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| C=O (ester) | 1730 - 1750 (strong) | 1730 - 1750 (medium) | Stretching |

| C=O (keto) | 1680 - 1700 (strong) | 1680 - 1700 (medium) | Stretching |

| Aromatic C=C | 1450 - 1600 (medium) | 1450 - 1600 (strong) | Stretching |

| C-O (ester/ether) | 1000 - 1300 (strong) | 1000 - 1300 (medium) | Stretching |

| Aromatic C-H | 3000 - 3100 (medium) | 3000 - 3100 (strong) | Stretching |

| Aliphatic C-H | 2850 - 3000 (medium) | 2850 - 3000 (strong) | Stretching |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, the crystal structure of its isomer, ethyl 2,6-dimethoxybenzoate, provides valuable insights into the likely solid-state conformation. mdpi.com

For ethyl 2,6-dimethoxybenzoate, the compound crystallizes in the triclinic space group P-1. mdpi.com The analysis of its structure reveals important details about bond lengths, bond angles, and intermolecular interactions. It is reasonable to expect that this compound would also crystallize in a common space group and exhibit similar intramolecular geometries for the ethyl ester and methoxy groups.

A hypothetical crystal structure of this compound would likely feature a nearly planar benzoylformate moiety, with the planarity influenced by the electronic effects of the methoxy groups. The dihedral angle between the plane of the aromatic ring and the plane of the α-keto-ester group would be a key structural parameter. The two methoxy groups at positions 2 and 4 would likely have different orientations relative to the benzene ring due to steric and electronic factors.

Interactive Data Table: Predicted Crystallographic Parameters for this compound (based on Ethyl 2,6-dimethoxybenzoate)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| C(aromatic)-C(carbonyl) bond length | ~1.49 Å |

| C=O (ester) bond length | ~1.21 Å |

| C=O (keto) bond length | ~1.22 Å |

| C(aromatic)-O(methoxy) bond length | ~1.36 Å |

| Dihedral angle (Aromatic ring - Carbonyls) | 10-30° |

Future Research Directions and Outlook in Ethyl 2,4 Dimethoxybenzoylformate Chemistry

Exploration of Novel Reactivity Patterns

The reactivity of Ethyl 2,4-dimethoxybenzoylformate is dominated by the interplay between its ketone and ester groups, influenced by the aromatic system. Future research could unlock novel transformations by exploring this chemical landscape.

A particularly promising area is the photochemistry of the α-keto ester group. acs.orgacs.org The excited triplet state of similar benzoylformate esters is known to initiate intermolecular hydrogen abstraction, leading to radical coupling and cross-linking reactions. medchemexpress.com For this compound, this could be harnessed for applications in photocurable polymers or as a photoinitiator for radical polymerizations. nih.gov Furthermore, intramolecular hydrogen abstraction from the ethyl ester group or even the methoxy (B1213986) groups could lead to interesting cyclization products. rsc.org The influence of the 2,4-dimethoxy substitution pattern on the efficiency and pathway of these photochemical reactions, compared to the parent ethyl benzoylformate, presents a rich area for mechanistic investigation.

Another avenue involves exploring the reactivity of the carbonyl group with various nucleophiles. While standard reactions are known, using novel organocatalysts or transition metal catalysts could lead to unexpected products. For example, reactions with nitrogen-based nucleophiles like ethylenediamine (B42938) have been shown to form complex heterocyclic structures with related benzoylformates, suggesting potential for creating novel scaffolds for medicinal chemistry. researchgate.net

| Proposed Research Area | Potential Reagents/Conditions | Expected Outcome/Significance | Relevant Findings |

| Photochemical Cross-Linking | UV irradiation (e.g., 350 nm) in presence of hydrogen-donating polymers | Formation of cross-linked polymer networks; development of novel photoresists or hydrogels. | Ethyl phenylglyoxylate's excited triplet state initiates intermolecular hydrogen abstraction and radical coupling. medchemexpress.com |

| Intramolecular Photocyclization | UV irradiation in inert solvents (e.g., acetonitrile, benzene) | Formation of novel heterocyclic or strained-ring systems. | Photoirradiation of non-enolizable α-keto-esters can lead to intramolecular hydrogen abstraction and reduction. rsc.org |

| Photoinitiated Polymerization | UV irradiation in presence of vinyl monomers (e.g., acrylates, styrenes) | Acts as a radical initiator for polymerization; potential for creating specialty polymers. | α-Keto acids can act as photoinitiators for species that are not themselves photoactive. nih.gov |

| Nucleophilic Addition/Condensation | Reaction with binucleophiles (e.g., diamines, amino alcohols) under organocatalysis | Synthesis of complex, polycyclic heterocyclic compounds for pharmaceutical screening. | Ethylenediamine reacts with benzoylformate to yield piperazin-2-one (B30754) derivatives. researchgate.net |

Development of Asymmetric Synthetic Routes

The creation of chiral molecules is a cornerstone of modern pharmaceutical and materials science. This compound is a prochiral ketone, and the asymmetric reduction of its carbonyl group would yield enantiomerically enriched ethyl 2-hydroxy-2-(2,4-dimethoxyphenyl)acetate, a valuable chiral building block.

Future research should focus on developing efficient stereoselective reduction methods. Biocatalysis represents a highly attractive route. Short-chain dehydrogenases/reductases (SDRs), often used with a cofactor regeneration system like glucose dehydrogenase, have been successfully employed for the enantioselective reduction of ethyl benzoylformate to ethyl (S)-mandelate. researchgate.net Screening a library of these enzymes for activity with the bulkier, electron-rich this compound is a logical and promising next step.

Alternatively, chemosynthetic methods using chiral catalysts are a powerful approach. Asymmetric reduction of ethyl benzoylformate and its analogues has been achieved with high enantiomeric excess using chiral NADH model compounds in the presence of metal ions like magnesium. lookchem.comrsc.orgtandfonline.com These systems rely on a well-defined transition state where the substrate, chiral ligand, and metal ion are precisely oriented. Designing or selecting the optimal chiral NADH mimic for the specific electronic and steric profile of this compound could yield highly effective and selective transformations. researchgate.netrsc.org

| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages | Precedent |

| Biocatalytic Reduction | Short-Chain Dehydrogenase/Reductase (SDR) | High enantioselectivity, mild reaction conditions, environmentally benign. | Co-immobilized dehydrogenase enzymes have been used to prepare ethyl (S)-mandelate from ethyl benzoylformate. researchgate.net |

| Chemocatalytic Reduction | Chiral NADH Mimics + Mg²⁺ | High enantiomeric excess (>90% e.e.), predictable stereochemical outcomes. | Macrocyclic and other NADH models reduce ethyl benzoylformate to ethyl mandelate (B1228975) in up to 96% e.e. lookchem.comresearchgate.net |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Rhodium Complexes | Broad substrate scope, operational simplicity. | A well-established method for the asymmetric reduction of prochiral ketones. |

Integration into Flow Chemistry Systems

Modern chemical manufacturing increasingly relies on continuous flow chemistry to improve safety, efficiency, and scalability. Adapting the synthesis of this compound and its derivatives to flow systems is a critical direction for future research.

The synthesis of α-ketoesters can be achieved through various methods, including the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) with ethyl oxalyl chloride or the oxidation of a suitable precursor. mdpi.com These reactions are often highly exothermic or involve hazardous reagents, making them ideal candidates for flow processing. Flow reactors offer superior heat and mass transfer, allowing for reactions to be run safely at higher temperatures and concentrations, thus accelerating reaction rates. acs.org

A multistep flow synthesis could be envisioned where 1,3-dimethoxybenzene is first acylated in a packed-bed reactor containing an immobilized Lewis acid catalyst. The output stream could then be directly channeled into a second module for purification or further transformation, such as an asymmetric reduction in a reactor containing an immobilized enzyme or chiral catalyst. acs.org A "catch and release" protocol, where the product is temporarily captured on a solid support within the flow system to remove impurities before being released, has been successfully demonstrated for the synthesis of other α-ketoesters and could be adapted here. researchgate.net

Discovery of Unexpected Applications in Emerging Fields

The true potential of this compound may lie in applications that are yet to be discovered. The unique electronic properties conferred by the dimethoxybenzene ring make it a candidate for use in materials science and electronics.

Dimethoxybenzene derivatives are known to be useful in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells. nih.govresearchgate.net The 2,4-dimethoxy substitution pattern on an aromatic ring has been incorporated into monomers for copolymerization with styrene, indicating its utility in creating specialty polymers with tailored properties. chemrxiv.org this compound could serve as a monomer itself or as a photoactive component in advanced polymer systems.

In the life sciences, the dimethoxybenzene moiety is a common feature in many biologically active natural products and pharmaceuticals. walshmedicalmedia.com The compound could serve as a versatile starting material for the synthesis of novel drug candidates or agrochemicals. ijrar.org Its structural similarity to known enzyme inhibitors suggests it could be screened for biological activity in its own right. medchemexpress.com The combination of a photoactive α-keto group and a biologically relevant aromatic core could lead to the development of novel photodynamic therapy agents or photo-switchable probes.

| Emerging Field | Potential Role of this compound | Rationale | Related Research |

| Materials Science | Monomer for specialty polymers; Photo-crosslinker. | The 2,4-dimethoxy phenyl group has been used in copolymers; the α-keto ester is photoreactive. | Dimethoxybenzene derivatives are used in OLEDs and polymers; 2,4-dimethoxy-styryl compounds have been copolymerized. nih.govchemrxiv.org |

| Medicinal Chemistry | Scaffold for novel therapeutics. | The dimethoxybenzene ring is a common pharmacophore; the keto-ester allows for diverse chemical modifications. | Aromatic compounds are fundamental building blocks for countless drugs. walshmedicalmedia.com |

| Agrochemicals | Precursor for novel herbicides or pesticides. | Aromatic compounds are integral to the development of agrochemicals. ijrar.org | |

| Organic Electronics | Component in organic semiconductors or dielectrics. | Dimethoxybenzene derivatives possess useful electronic and structural characteristics for electronic devices. researchgate.net |

Q & A

Q. How to reconcile discrepancies in reported LogP values for solubility predictions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.